molecular formula C24H30N4OS B2803871 N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 868256-57-9

N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B2803871
CAS RN: 868256-57-9
M. Wt: 422.59
InChI Key: XBJYZKYEDRQKKR-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as "BPTSA," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPTSA is a thiol-containing compound that has been shown to exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Structural Elucidation

  • The compound has been synthesized through the condensation of specific thiols and chloroacetamide derivatives. The structural characterization of the compound has been achieved using H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (Mahyavanshi, Parmar, & Mahato, 2011).

Antimicrobial Activity

  • This compound has demonstrated potential in vitro antibacterial, antifungal, and anti-tuberculosis activity. These findings indicate its potential as an antimicrobial agent (Mahyavanshi, Parmar, & Mahato, 2011).

Antiviral and Virucidal Activity

  • Certain derivatives of this compound have been studied for antiviral and virucidal activities against human adenovirus and ECHO-9 virus. These studies suggest some potential in reducing viral replication (Wujec et al., 2011).

Anticancer Evaluation

  • Some derivatives have been evaluated for anticancer activity. They have shown potential against specific cancer cell lines, indicating a possible role in cancer treatment (Zyabrev et al., 2022).

Larvicidal and Antimicrobial Activities

  • Novel derivatives have been assessed for larvicidal and antimicrobial activities, showing potential in pest control and antimicrobial applications (Kumara et al., 2015).

Enzyme Inhibition and Molecular Docking Studies

  • Derivatives have been synthesized and evaluated for enzyme inhibition, showing potential in pharmaceutical applications and as lead molecules for future studies (Riaz et al., 2020).

properties

IUPAC Name

N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4OS/c1-3-5-10-19-13-15-21(16-14-19)25-22(29)18-30-24-27-26-23(28(24)17-6-4-2)20-11-8-7-9-12-20/h7-9,11-16H,3-6,10,17-18H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJYZKYEDRQKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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